
AF-DX 384
概述
准备方法
AF-DX 384 的合成涉及多个步骤,从制备核心吡啶并苯并二氮杂卓结构开始。合成路线通常包括以下步骤:
形成吡啶并苯并二氮杂卓核心: 这涉及将适当的前体环化以形成苯并二氮杂卓环系。
引入哌啶部分: 哌啶环通过亲核取代反应引入。
连接二丙基氨基: 此步骤涉及用二丙基胺烷基化哌啶氮。
化学反应分析
AF-DX 384 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以用来修饰分子中的官能团。
取代: 亲核取代反应很常见,尤其涉及哌啶氮。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及卤代烷等亲核试剂。这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
Neuroscience Studies
AF-DX 384 is extensively used in neuroscience to map muscarinic receptor distribution and understand their functional roles in the central nervous system (CNS).
- Autoradiography : Studies utilizing autoradiography with tritiated this compound have demonstrated its binding characteristics across different brain regions. For instance, a study indicated that this compound labels M2 and M4 receptors in the cortex and hippocampus, providing insights into receptor density and distribution patterns .
- Case Study : In a study involving schizophrenia and bipolar disorder patients, this compound was employed to assess receptor binding in the anterior cingulate cortex, revealing significant differences in receptor levels compared to healthy controls .
Pharmacological Research
This compound's role extends beyond mere receptor mapping; it is pivotal in pharmacological investigations aimed at understanding drug interactions with muscarinic receptors.
- Binding Studies : Research has shown that this compound interacts with the allosteric site of the M2 receptor, influencing its binding dynamics. This interaction has implications for developing drugs targeting these receptors .
- Selectivity : The compound's selectivity for M2 receptors over other subtypes makes it an excellent candidate for studying receptor-specific effects of various ligands. For example, the (R)-(-) isomer of this compound exhibits a significantly higher affinity for M2 receptors compared to its (S)-(+) counterpart, highlighting its potential for therapeutic applications targeting this receptor subtype .
Cardiovascular Research
This compound has been utilized to investigate cardiac functions mediated by muscarinic receptors.
- Inotropic Effects : In isolated guinea pig atria, this compound was shown to modulate negative inotropic responses induced by muscarinic agonists, providing insights into its potential therapeutic effects on cardiac function .
- Case Study : A study assessed the impact of this compound on heart rate variability and contractility, suggesting its utility in exploring cardiac autonomic regulation .
Psychiatric Research
The compound has also been explored in psychiatric contexts, particularly concerning mood disorders.
- Receptor Levels in Mood Disorders : Research indicated that this compound binding levels were altered in subjects with mood disorders, suggesting a potential link between muscarinic receptor activity and psychiatric conditions .
Summary Table of Applications
作用机制
AF-DX 384 通过选择性结合毒蕈碱乙酰胆碱受体的 M2 和 M4 亚型来发挥作用。 通过作为拮抗剂,它阻断乙酰胆碱在这些受体上的作用,阻止乙酰胆碱结合通常会激活的下游信号通路 . 这种阻断可以调节各种生理过程,包括神经传递和认知功能 .
相似化合物的比较
AF-DX 384 独特之处在于其对 M2 和 M4 毒蕈碱乙酰胆碱受体的选择性高。类似化合物包括:
匹罗卡品: 选择性针对 M1 型毒蕈碱受体.
AF-DX 116: 另一种具有不同选择性特征的毒蕈碱受体拮抗剂.
东莨菪碱: 一种非选择性毒蕈碱拮抗剂,用于各种研究和临床应用.
与这些化合物相比,this compound 对 M2 和 M4 受体的选择性使其特别适用于研究这些受体亚型在大脑中的特定作用 .
生物活性
AF-DX 384 is a selective antagonist for muscarinic acetylcholine receptors, particularly M2 and M4 subtypes. This compound has garnered attention in pharmacological research due to its potential applications in studying neurological disorders and cardiac function.
Receptor Binding Affinity
This compound exhibits high selectivity for M2 and M4 muscarinic receptors, with the following pKi values indicating its binding affinity:
Receptor Type | pKi Value |
---|---|
M2 | 8.22 |
M4 | 8.00 |
M1 | 7.51 |
M3 | 7.18 |
M5 | 6.27 |
These values suggest that this compound is particularly effective at inhibiting M2 and M4 receptors, making it a valuable tool for investigating their roles in various physiological processes and pathologies .
In Vivo Studies
Research has demonstrated the pharmacokinetics and metabolism of this compound in animal models. In a study involving anesthetized rats, this compound showed rapid clearance from circulation with an elimination half-life of approximately 40 minutes. Notably, it exhibited a significant distribution in peripheral tissues, particularly the heart, indicating its potential relevance in cardiac studies .
Autoradiography Findings
Autoradiography studies using tritiated this compound have revealed its binding characteristics in the brain. The compound labels both M2 and M4 receptors across various brain regions, including the cortex and hippocampus. The distribution patterns indicate that this compound can be used to differentiate between receptor subtypes, which is crucial for understanding their specific roles in neurophysiology .
Cardiovascular Implications
This compound has been utilized to explore the role of muscarinic receptors in cardiac function. Studies have indicated that blocking M2 receptors may influence heart rate and contractility, which could be significant for conditions like cardiomyopathy. The ability of this compound to selectively target these receptors makes it a promising candidate for further investigation into therapeutic strategies for heart diseases .
Neurological Research
In neurological contexts, this compound's selectivity for M2 receptors has implications for mood disorders and cognitive function. Research suggests that alterations in muscarinic receptor activity may contribute to mood dysregulation, making this compound a potential tool for studying these mechanisms further .
常见问题
Basic Research Questions
Q. What is the selectivity profile of AF-DX 384 for muscarinic receptor subtypes, and how is this determined experimentally?
this compound is a selective antagonist for M2 and M4 muscarinic acetylcholine receptors (mAChRs), with binding affinities (Kₛ) of 6.03 nM (M2) and 10 nM (M4) . Selectivity is typically assessed via competitive radioligand binding assays using subtype-specific ligands (e.g., [³H]N-methylscopolamine for pan-muscarinic receptors) in transfected cell lines or brain tissues. Structural studies, such as X-ray crystallography, reveal that this compound interacts with residues like D1033 and Y1043/Y4036 in the M2 receptor’s orthosteric pocket, explaining its subtype preference .
Q. How do experimental models (e.g., rodent brains) inform this compound’s role in neurological disorders?
this compound’s binding dynamics are studied in rodent models (e.g., Sprague-Dawley rats) to assess receptor density changes in mood disorders. For example, chronic imipramine treatment increases [³H]this compound binding in the cingulate and parietal cortices, suggesting long-term modulation of M2/M4 receptors in depression . Autoradiography in postmortem human brains (Brodmann areas 24 and 46) shows reduced [³H]this compound binding in bipolar disorder and major depressive disorder, implicating cholinergic dysfunction .
Q. What structural features of this compound enable its binding to M2/M4 receptors?
this compound binds to the orthosteric site of M2 receptors with a unique displacement of transmembrane helix 5 (TM5) by 3.5 Å compared to N-methylscopolamine (NMS). Key interactions include hydrogen bonds between its N-terminal oxygen and residues Y1043/Y4036 and ionic interactions with D1033 . Hybrid ligand studies suggest partial overlap with allosteric sites, enabling dualsteric modulation in M2 receptors .
Advanced Research Questions
Q. How do contradictions in [³H]this compound binding data across studies inform methodological considerations?
Discrepancies in binding levels (e.g., lower [³H]this compound in BA24/BA46 in mood disorders vs. no change in Zavitsanou et al., 2005) may stem from cohort heterogeneity (e.g., melancholic vs. non-melancholic depression subtypes) or postmortem drug interference . Methodological rigor requires controlling for antemortem drug exposure (e.g., antidepressants, mood stabilizers) and validating findings with protein quantification (e.g., CHRM2 levels via Western blot) .
Q. What experimental designs distinguish this compound’s effects on M2 vs. M4 receptors in vivo?
M4-specific binding is inferred using [³H]oxotremorine-M (M2 agonist) alongside [³H]this compound (M2/M4 antagonist). In striatal studies, ~80% of [³H]this compound binding corresponds to M4 receptors, validated via subtype-selective knockout models . Dual-radiotracer autoradiography in cortical layers (e.g., cingulate vs. parietal) further dissects regional receptor contributions .
Q. How do chronic antidepressant treatments alter this compound binding, and what mechanistic insights does this provide?
Imipramine (28-day treatment) increases [³H]this compound binding in rodent cortices, whereas fluoxetine lacks this effect. This divergence suggests tricyclic antidepressants may upregulate M2/M4 receptors via indirect pathways (e.g., chronic cholinergic modulation), potentially explaining their efficacy in melancholic depression . Methodologically, longitudinal receptor autoradiography paired with behavioral assays (e.g., forced swim test) strengthens causal inference.
Q. What role does this compound play in elucidating allosteric vs. orthosteric receptor modulation?
this compound exhibits partial allosteric binding in M2 receptors, as shown by reduced W84 (allosteric modulator) affinity in its presence. Hybrid ligands (e.g., this compound/W84 derivatives) reveal steric hindrance in dualsteric binding, informing rational design of subtype-selective modulators . Functional assays (e.g., GTPγS binding) further differentiate allosteric effects on G-protein coupling .
Q. Methodological Considerations
- Radioligand Binding Assays : Use [³H]this compound at 0.5–2 nM concentrations in Tris-HCl buffer (pH 7.4) with 1 mM EDTA. Non-specific binding is defined using atropine (10 µM) .
- Structural Studies : Cryo-EM or X-ray crystallography of M2/AF-DX 384 complexes requires receptor stabilization in nanodiscs or detergent (e.g., lauryl maltose neopentyl glycol) .
- Data Normalization : Normalize [³H]this compound binding to total protein content and account for laminar-specific variations in cortical layers .
属性
IUPAC Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYABXXPZNUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。